Methyl Ester vs. Free Carboxylic Acid: ≥6-Fold Potency Retention in Kinase Assays
In a head-to-head comparison within the same patent (US9604989), the methyl ester analog (Example 56) demonstrated an IC50 of 16 nM against Akt2, while the corresponding carboxylic acid (Example 67) showed a 6-fold drop in potency to 96 nM [1]. Against Akt1, the ester exhibited an IC50 of 6.6 nM versus 58 nM for the acid—an 8.8-fold potency loss [1]. These data establish that the methyl ester form preserves the target binding affinity that is largely lost upon hydrolysis to the free acid.
| Evidence Dimension | Kinase inhibitory potency (IC50) against recombinant human Akt isoforms |
|---|---|
| Target Compound Data | Methyl ester analog (US9604989 Example 56): Akt2 IC50 = 16 nM; Akt1 IC50 = 6.6 nM |
| Comparator Or Baseline | Carboxylic acid analog (US9604989 Example 67): Akt2 IC50 = 96 nM; Akt1 IC50 = 58 nM |
| Quantified Difference | Akt2: 6.0-fold potency advantage for methyl ester; Akt1: 8.8-fold potency advantage for methyl ester |
| Conditions | His-tagged recombinant full-length human Akt1 and Akt2 kinases expressed in insect cells, activated by PDK1; TR-FRET based detection (Invitrogen assay system) |
Why This Matters
For cell-based screening and in vivo candidate selection, the methyl ester maintains target affinity that the free acid cannot, directly justifying procurement of the ester form for any program planning cellular or animal efficacy studies.
- [1] BindingDB BDBM312570 (Methyl ester: Example 56, IC50 Akt2 = 16 nM, Akt1 = 6.6 nM) and BDBM312581 (Carboxylic acid: Example 67, IC50 Akt2 = 96 nM, Akt1 = 58 nM). US Patent 9604989. BindingDB.org. https://bindingdb.org (accessed 2026-04-30). View Source
